

Comparative Guide to FGF basic (93-110) Antibody Cross-Reactivity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *FGF basic (93-110) (human, bovine)*

Cat. No.: *B12404653*

[Get Quote](#)

For researchers, scientists, and drug development professionals, selecting a highly specific antibody is paramount for accurate and reproducible results. This guide provides a comparative overview of the cross-reactivity of antibodies targeting Fibroblast Growth Factor basic (FGF basic), also known as FGF2. While antibodies specifically generated against the 93-110 amino acid region of FGF basic are not readily available with comprehensive cross-reactivity data, this guide presents information on well-characterized FGF basic antibodies and outlines protocols to assess their specificity for the functionally significant 93-110 epitope.

Data Presentation: Cross-Reactivity of Commercially Available FGF basic Antibodies

The following tables summarize the reported cross-reactivity of several commercially available FGF basic antibodies. It is important to note that this data reflects the cross-reactivity of the antibody against the whole FGF basic protein, and not specifically the 93-110 region. Researchers are strongly encouraged to validate the specificity of any FGF basic antibody for the 93-110 epitope using the protocols provided in this guide.

Table 1: Cross-Reactivity with FGF Family Members

Antibody/Clone	Manufacturer	Cross-Reactivity with FGF acidic (FGF1)	Other FGF Family Member Cross-Reactivity	Reference
bFM-1	Merck Millipore	Does not cross-react with bovine acidic FGF.[1]	Not specified.	[1]
Polyclonal	R&D Systems	Approximately 5% cross-reactivity.[2]	<1% with rhFGF-4, rhFGF-5, rhFGF-6, rhFGF-7, rmFGF-8b, rmFGF-8c, rhFGF-9, rhFGF-10, rmFGF-15, rhFGF-17, and rhFGF-18.[2]	[2]
Monoclonal	RayBiotech	Not specified.	Not tested.[3]	[3]

Table 2: Species Cross-Reactivity of FGF basic Antibodies

Antibody/Clone	Manufacturer	Human	Mouse	Rat	Bovine	Other Species	Reference
bFM-1	Merck Millipore	Yes	Yes	Yes	Yes	Not specified.	[1]
Polyclonal	R&D Systems	Yes	Yes (recombinant)	Yes (recombinant)	Yes	Not specified.	[2]
Monoclonal	RayBiotech	Yes	Not tested	Not tested	Not tested	Not tested.[3]	[3]

Experimental Protocols

To determine the specific cross-reactivity of an FGF basic antibody with the 93-110 epitope, a peptide competition assay is the most direct method. Standard immunological assays should also be performed to assess overall specificity and performance.

Peptide Competition ELISA Protocol

This protocol allows for the determination of whether an antibody's binding to FGF basic can be inhibited by the FGF basic (93-110) peptide.

Materials:

- Recombinant human FGF basic protein
- FGF basic (93-110) peptide (commercially available^{[4][5]})
- FGF basic primary antibody
- HRP-conjugated secondary antibody
- ELISA plates
- Coating buffer (e.g., 0.1 M sodium carbonate, pH 9.6)
- Blocking buffer (e.g., 5% non-fat dry milk in PBS-T)
- Wash buffer (PBS with 0.05% Tween-20, PBS-T)
- TMB substrate
- Stop solution (e.g., 2 N H₂SO₄)
- Plate reader

Procedure:

- Coating: Coat ELISA plate wells with 100 µL of 1 µg/mL recombinant human FGF basic in coating buffer. Incubate overnight at 4°C.
- Washing: Wash the plate three times with wash buffer.

- Blocking: Block the wells with 200 μ L of blocking buffer for 2 hours at room temperature.
- Washing: Wash the plate three times with wash buffer.
- Antibody-Peptide Incubation (Competition):
 - Prepare a series of dilutions of the FGF basic (93-110) peptide in blocking buffer.
 - In separate tubes, pre-incubate the FGF basic primary antibody at its optimal working concentration with each dilution of the peptide for 1 hour at room temperature. Include a control with no peptide.
- Incubation with Primary Antibody: Add 100 μ L of the antibody-peptide mixtures to the corresponding wells of the ELISA plate. Incubate for 2 hours at room temperature.
- Washing: Wash the plate three times with wash buffer.
- Incubation with Secondary Antibody: Add 100 μ L of HRP-conjugated secondary antibody at its recommended dilution to each well. Incubate for 1 hour at room temperature.
- Washing: Wash the plate five times with wash buffer.
- Detection: Add 100 μ L of TMB substrate to each well. Incubate in the dark until a blue color develops.
- Stopping the Reaction: Add 50 μ L of stop solution to each well. The color will turn yellow.
- Reading: Read the absorbance at 450 nm using a plate reader. A decrease in absorbance with increasing peptide concentration indicates specific binding to the 93-110 epitope.

Western Blot Protocol

Materials:

- Cell lysates (from cells expressing FGF basic) or recombinant FGF basic protein
- SDS-PAGE gels
- Transfer buffer

- PVDF or nitrocellulose membrane
- Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
- FGF basic primary antibody
- HRP-conjugated secondary antibody
- ECL substrate
- Imaging system

Procedure:

- Sample Preparation: Prepare cell lysates or dilute recombinant protein in sample buffer and heat at 95-100°C for 5 minutes.
- Electrophoresis: Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.
- Transfer: Transfer the proteins from the gel to a membrane using a wet or semi-dry transfer system.
- Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane with the FGF basic primary antibody at its recommended dilution in blocking buffer overnight at 4°C.
- Washing: Wash the membrane three times for 10 minutes each with TBST.
- Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody at its recommended dilution in blocking buffer for 1 hour at room temperature.
- Washing: Wash the membrane three times for 10 minutes each with TBST.
- Detection: Apply ECL substrate to the membrane and visualize the bands using an imaging system.

Immunohistochemistry (IHC) Protocol

Materials:

- Formalin-fixed, paraffin-embedded tissue sections
- Xylene and ethanol series for deparaffinization and rehydration
- Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
- Hydrogen peroxide solution (to block endogenous peroxidases)
- Blocking solution (e.g., normal goat serum)
- FGF basic primary antibody
- Biotinylated secondary antibody
- Streptavidin-HRP conjugate
- DAB substrate
- Hematoxylin counterstain
- Mounting medium

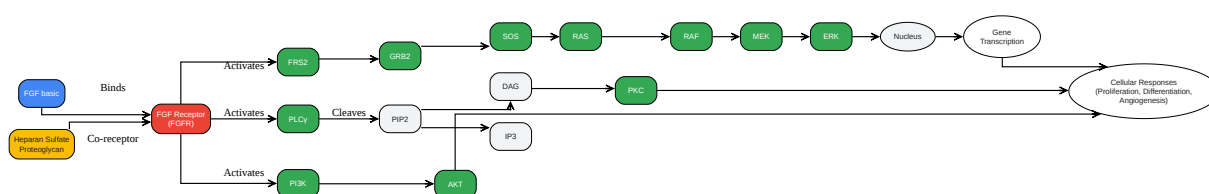
Procedure:

- **Deparaffinization and Rehydration:** Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to water.
- **Antigen Retrieval:** Perform heat-induced epitope retrieval using an appropriate antigen retrieval solution.
- **Peroxidase Blocking:** Incubate sections with hydrogen peroxide solution to block endogenous peroxidase activity.
- **Blocking:** Block non-specific binding sites with a blocking solution.

- Primary Antibody Incubation: Incubate sections with the FGF basic primary antibody at its recommended dilution overnight at 4°C.
- Secondary Antibody Incubation: Incubate sections with a biotinylated secondary antibody.
- Signal Amplification: Incubate sections with streptavidin-HRP conjugate.
- Detection: Visualize the signal by adding DAB substrate.
- Counterstaining: Counterstain the sections with hematoxylin.
- Dehydration and Mounting: Dehydrate the sections through a graded ethanol series and xylene, and mount with a permanent mounting medium.

Mandatory Visualization

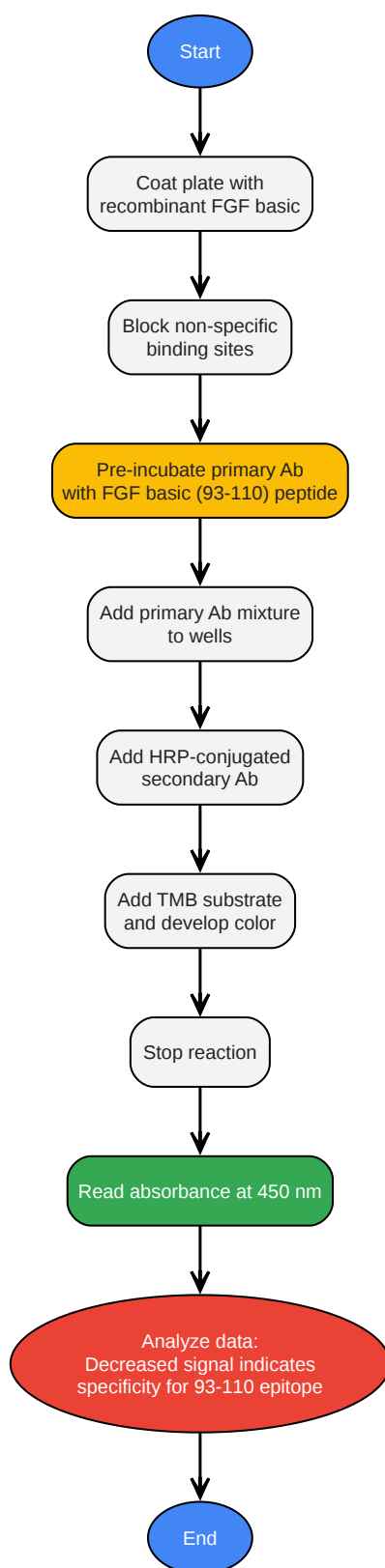
FGF Signaling Pathway



[Click to download full resolution via product page](#)

Caption: Simplified FGF signaling pathway.

Experimental Workflow: Peptide Competition ELISA



[Click to download full resolution via product page](#)

Caption: Workflow for peptide competition ELISA.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. merckmillipore.com [merckmillipore.com]
- 2. resources.rndsystems.com [resources.rndsystems.com]
- 3. raybiotech.com [raybiotech.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Comparative Guide to FGF basic (93-110) Antibody Cross-Reactivity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12404653#cross-reactivity-of-fgf-basic-93-110-antibodies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com